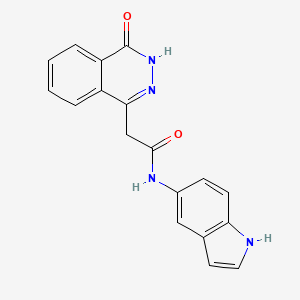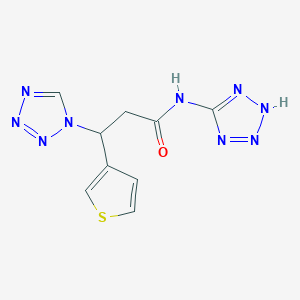
2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide typically involves the following steps:
Formation of 4-hydroxyphthalazinone: This can be achieved through the reaction of phthalic anhydride with hydrazine hydrate under acidic conditions.
Acylation Reaction: The 4-hydroxyphthalazinone is then acylated with 1H-indole-5-yl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the phthalazinone ring using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the phthalazinone ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole ring.
2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-7-yl)acetamide: Another positional isomer with different biological properties.
Uniqueness
2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers.
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(20-12-5-6-15-11(9-12)7-8-19-15)10-16-13-3-1-2-4-14(13)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24) |
InChI Key |
HWRJGADMMCSQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11001095.png)
![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11001101.png)

![N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11001122.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide](/img/structure/B11001128.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11001129.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B11001152.png)
methanone](/img/structure/B11001157.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11001170.png)
